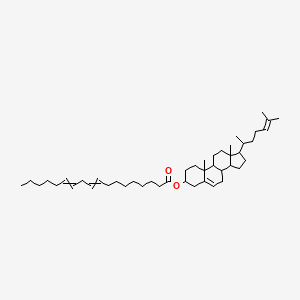

Rezafungin (acetate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

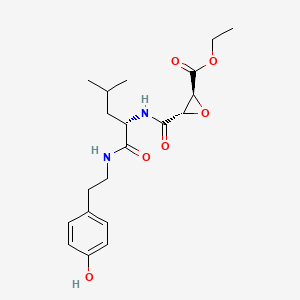

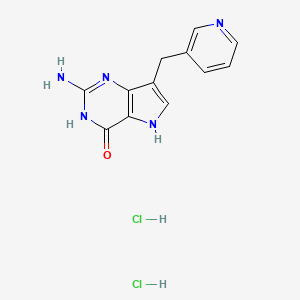

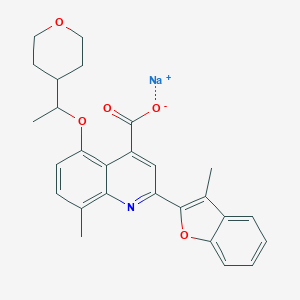

Rezafungin acetate is an antifungal agent belonging to the echinocandin class. It is primarily used for the treatment of invasive candidiasis and candidemia in adults who have limited or no alternative treatment options . Rezafungin acetate is known for its long-acting pharmacokinetics and high stability, which allows for once-weekly dosing .

Preparation Methods

Rezafungin acetate is synthesized through a semisynthetic process. The synthetic route involves the modification of the parent molecule, anidulafungin, to improve its chemical stability and pharmacokinetic properties . The industrial production of rezafungin acetate involves the following steps:

Fermentation: The initial step involves the fermentation of a suitable microorganism to produce the core echinocandin structure.

Chemical Modification: The core structure is chemically modified to introduce specific functional groups that enhance its stability and efficacy.

Purification: The modified compound is purified using chromatographic techniques to obtain the final product, rezafungin acetate.

Chemical Reactions Analysis

Rezafungin acetate undergoes several chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents for hydroxylation and acidic or basic conditions for O-dealkylation. The major products formed from these reactions are hydroxylated and despentyl derivatives of rezafungin acetate .

Scientific Research Applications

Rezafungin acetate has several scientific research applications, including:

Mechanism of Action

Rezafungin acetate exerts its antifungal effects by inhibiting the enzyme β-1,3-D-glucan synthase, which is essential for the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall . By disrupting the synthesis of β-1,3-D-glucan, rezafungin acetate compromises the integrity of the fungal cell wall, leading to cell lysis and death . Mammalian cells do not express β-1,3-D-glucan synthase, making the action of rezafungin acetate specific to fungi .

Comparison with Similar Compounds

Rezafungin acetate is compared with other echinocandin antifungals such as anidulafungin, caspofungin, and micafungin . The key differences and similarities are as follows:

Chemical Stability: Rezafungin acetate has improved chemical stability compared to anidulafungin, caspofungin, and micafungin.

Pharmacokinetics: Rezafungin acetate has a longer half-life, allowing for once-weekly dosing, whereas other echinocandins require daily dosing.

Similar compounds include:

- Anidulafungin

- Caspofungin

- Micafungin

Rezafungin acetate stands out due to its long-acting pharmacokinetics and high stability, making it a promising option for the treatment of invasive fungal infections .

Properties

Molecular Formula |

C65H88N8O19 |

|---|---|

Molecular Weight |

1285.4 g/mol |

IUPAC Name |

2-[[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium;acetate |

InChI |

InChI=1S/C63H84N8O17.C2H4O2/c1-8-9-10-28-87-45-25-21-40(22-26-45)38-13-11-37(12-14-38)39-15-17-42(18-16-39)56(80)64-46-31-48(76)61(88-29-27-71(5,6)7)68-60(84)52-53(77)34(2)32-70(52)63(86)50(36(4)73)66-59(83)51(55(79)54(78)41-19-23-43(74)24-20-41)67-58(82)47-30-44(75)33-69(47)62(85)49(35(3)72)65-57(46)81;1-2(3)4/h11-26,34-36,44,46-55,61,72-73,75-79H,8-10,27-33H2,1-7H3,(H5-,64,65,66,67,68,74,80,81,82,83,84);1H3,(H,3,4)/t34-,35+,36+,44+,46-,47-,48+,49-,50-,51-,52-,53-,54-,55-,61+;/m0./s1 |

InChI Key |

MXMWJAPNUIKPGF-YOFVRWEXSA-N |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)OCC[N+](C)(C)C)O.CC(=O)[O-] |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OCC[N+](C)(C)C)O.CC(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid;hydrate](/img/structure/B10824265.png)

![formic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide](/img/structure/B10824287.png)